molecular formula C10H13BrClN B7980268 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride

Cat. No.: B7980268
M. Wt: 262.57 g/mol
InChI Key: JYLCMWAPAPBTCP-UHFFFAOYSA-N
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Description

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride (CAS 1379350-71-6) is a brominated benzazepine derivative with a molecular formula of C₁₀H₁₃BrClN and a molecular weight of 262.57 g/mol . The compound features a seven-membered azepine ring fused to a benzene ring, with a bromine substituent at the 6-position and a hydrochloride salt enhancing stability and crystallinity. Its synthesis often involves intermediates like 2-bromophenylhydrazine hydrochloride and piperidinediol derivatives, achieving yields up to 91% under optimized conditions . The hydrochloride form is preferred for industrial scale-up due to improved purification compared to viscous oil precursors .

Properties

IUPAC Name

6-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-10-3-1-2-8-4-6-12-7-5-9(8)10;/h1-3,12H,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLCMWAPAPBTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC=C2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

Bromine (Br₂) acts as an electrophile, substituting a hydrogen atom at the 6-position of the benzo[d]azepine core. The reaction is typically conducted in acetic acid or chloroform at room temperature.

Procedure

  • Substrate Preparation : 2,3,4,5-Tetrahydro-1H-benzo[d]azepine is dissolved in glacial acetic acid.

  • Bromination : Bromine is added dropwise under stirring, maintaining the temperature at 20–25°C.

  • Work-Up : The mixture is quenched with aqueous sodium thiosulfate to remove excess Br₂, followed by extraction with dichloromethane.

  • Salt Formation : The free base is treated with HCl gas in diethyl ether to yield the hydrochloride salt.

Optimization

  • Solvent Choice : Acetic acid enhances reactivity due to its polar protic nature, while chloroform minimizes side reactions.

  • Industrial Adaptation : Continuous flow reactors improve yield (up to 85%) and reduce reaction time (2–3 hours).

Friedel-Crafts Cyclization Followed by Bromination

For de novo synthesis, Friedel-Crafts cyclization constructs the azepine ring, followed by bromination:

Step 1: Cyclization

A phenethylamine derivative undergoes intramolecular Friedel-Crafts alkylation using AlCl₃ or ZnCl₂ as catalysts.

Example :

  • Substrate : 4-Chlorophenethylamine.

  • Conditions : Neat AlCl₃, 120°C, 6 hours.

  • Product : 2,3,4,5-Tetrahydro-1H-benzo[d]azepine.

Step 2: Bromination

The intermediate is brominated as described in Section 1.

Advantages

  • Regioselectivity : Bromination occurs exclusively at the 6-position due to electron-donating effects of the adjacent saturated azepine ring.

Reductive Amination and Subsequent Halogenation

Alternative routes employ reductive amination to form the azepine core:

Procedure

  • Reductive Amination : A ketone precursor (e.g., 6-bromoindanone) reacts with an amine (e.g., benzylamine) under H₂/Pd-C or NaBH₄.

  • Cyclization : Acidic or basic conditions promote ring closure.

  • Salt Formation : HCl treatment yields the hydrochloride.

Example

  • Starting Material : 6-Bromo-4-fluoroindan-1-one.

  • Reduction : NaBH₄ in methanol at 20°C for 2 hours (92% yield).

  • Cyclization : HCl in Et₂O.

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions enable modular synthesis:

Stille Coupling

  • Substrate : 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine.

  • Conditions : Pd(PPh₃)₄, tributylvinyltin, toluene, reflux (12 hours).

  • Yield : 65–70%.

Comparative Analysis of Methods

MethodKey StepsYield (%)Time (h)Scalability
Electrophilic BrominationBromination, Salt Formation78–852–4High
Friedel-CraftsCyclization, Bromination60–756–8Moderate
Reductive AminationReduction, Cyclization70–924–6High
Cross-CouplingPd-catalyzed Coupling65–7012–24Low

Industrial-Scale Considerations

  • Continuous Flow Systems : Enhance safety and efficiency for bromination steps.

  • Green Chemistry : Solvent recovery and catalytic recycling reduce environmental impact.

Challenges and Solutions

  • Regioselectivity : Electron-rich positions favor bromination; directing groups (e.g., -OMe) improve specificity.

  • Purification : Silica gel chromatography or recrystallization from EtOH/H₂O achieves >98% purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom or reduction of the azepine ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or alkyl halides in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of de-brominated or reduced azepine derivatives.

Scientific Research Applications

Overview

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a heterocyclic compound belonging to the azepine class. Its unique structure, characterized by a seven-membered nitrogen-containing ring and a bromine substituent at the 6-position, imparts distinctive chemical properties that make it valuable in various scientific research applications.

Pharmaceutical Development

This compound serves as a critical building block in the synthesis of various pharmaceuticals. Its structural similarity to biologically active molecules allows it to be utilized in drug discovery processes targeting:

  • Neurological Disorders : The compound has shown potential in modulating neurotransmitter systems, which could lead to new treatments for conditions such as anxiety and depression.
  • Cancer Therapeutics : Preliminary studies indicate that derivatives of this compound may inhibit specific enzymes involved in cancer cell proliferation, such as PARP enzymes, which are critical for DNA repair mechanisms.
Application AreaSpecific TargetMechanism
NeurologyNeurotransmitter receptorsModulation of signaling pathways
OncologyPARP enzymesInhibition leading to apoptosis

Enzyme Inhibition Studies

The compound is utilized in enzyme inhibition studies due to its ability to bind selectively to certain enzymes. This property is particularly useful in understanding biochemical pathways and developing inhibitors that can serve as therapeutic agents.

Research indicates that this compound can interact with various molecular targets:

  • Enzyme Inhibition : The compound's bromine atom enhances its binding affinity to enzymes involved in metabolic pathways.
  • Receptor Binding : It shows potential for binding to neuroreceptors, influencing neurotransmitter release and activity.

Case Study 1: Anticancer Properties

A study focusing on a derivative of this compound demonstrated significant inhibitory effects on PARP enzymes in lung cancer cell lines (A549). The derivative exhibited an IC50 value of approximately 19.24 nM against PARP-1.

CompoundIC50 (nM)Selectivity Index
6-Bromo Derivative19.2415.38
Rucaparib23.88-

This data suggests that compounds based on the 6-bromo structure may offer promising avenues for cancer treatment through targeted enzyme inhibition.

Case Study 2: Neuroprotective Effects

Research into compounds similar to 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine has indicated potential neuroprotective effects. These compounds may help mitigate neuroinflammation and oxidative stress associated with neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The bromine atom and the azepine ring play crucial roles in binding to these targets, modulating their activity, and influencing biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following table highlights key structural analogues and their similarity metrics:

Compound Name CAS Number Molecular Formula Similarity Score Key Differences
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine 223915-77-3 C₁₀H₁₂BrN 0.98 Bromine at 8-position; benzo[c]azepine
8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride 1159813-53-2 C₉H₁₁BrClN 0.93 Isoquinoline core; smaller ring system
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole 21865-50-9 C₁₁H₁₂BrN 0.93 Carbazole scaffold; additional NH group
8-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 497261-38-8 C₁₁H₁₂BrN₂ 0.91 Pyridoindole core; nitrogen at 4-position

Key Observations :

  • Positional Isomerism : The 6-bromo substitution in the target compound vs. 8-bromo in analogues (e.g., 223915-77-3) significantly alters electronic properties and binding affinities .
  • Core Heterocycles: Pyridoindole (497261-38-8) and isoquinoline (1159813-53-2) derivatives exhibit distinct reactivity due to nitrogen placement .
  • Hydrochloride Salts : Analogues like 1159813-53-2 and the target compound benefit from enhanced crystallinity and solubility in hydrochloride form .

Physicochemical Properties

Property 6-Bromo-benzo[d]azepine HCl 8-Bromo-benzo[c]azepine 8-Bromo-tetrahydroisoquinoline HCl
Molecular Weight (g/mol) 262.57 260.11 256.55
Melting Point (°C) Not reported Not reported >300 (decomposition)
Solubility High in polar solvents Moderate Low in non-polar solvents
Purity (HPLC) ≥95% ≥90% ≥90%

Notes:

  • The hydrochloride salt of the target compound demonstrates superior handling compared to non-salt forms (e.g., viscous oils like compound 16 in ) .
  • Melting points for brominated benzazepines are often elevated due to strong intermolecular interactions .

Activity Differences :

  • Substitution at the 6-position (bromine) vs. 8-position (e.g., 223915-77-3) modulates selectivity for 5-HT₂c receptors .
  • Chloro-substituted analogues (e.g., 7-chloro derivatives) show higher metabolic stability but reduced bioavailability compared to brominated counterparts .

Biological Activity

Overview

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a chemical compound belonging to the benzazepine family. Its molecular formula is C10H12BrClNC_{10}H_{12}BrClN and it is known for its potential biological activities, including effects on various biological pathways and therapeutic applications. This article discusses its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound generally involves the bromination of 2,3,4,5-tetrahydro-1H-benzo[d]azepine using reagents such as bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or chloroform. The process is optimized for yield and purity through various purification techniques including recrystallization and chromatography.

Biological Mechanisms

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may act as a selective agonist for serotonin receptors (5-HT2C), which are implicated in numerous physiological processes including mood regulation and appetite control .

The compound's mechanism involves modulation of neurotransmitter systems and may influence pathways related to cell proliferation and apoptosis. For instance, studies have shown that derivatives of benzazepines can inhibit PARP-1 activity, which is crucial in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells .

Research Findings

Recent studies have explored the compound's efficacy in various biological contexts:

  • PARP-1 Inhibition : A study demonstrated that certain derivatives exhibited potent inhibitory effects on PARP-1 with IC50 values indicating strong selectivity. For example, a derivative labeled as compound 11b showed an IC50 of 19.24 nM against PARP-1 .
CompoundIC50 (nM)
Compound 11b19.24 ± 1.63
Rucaparib23.88 ± 2.90

This suggests that compounds derived from this compound may serve as effective therapeutic agents in cancer treatment by inducing apoptosis through PARP inhibition.

  • Cell Apoptosis Studies : Flow cytometry analyses indicated that treatment with these compounds resulted in significant apoptosis rates in A549 lung cancer cells, with a notable increase in late-stage apoptosis .

Case Studies

In the context of cancer research:

  • Lung Cancer : The application of benzazepine derivatives has shown promise in reducing tumor cell viability and promoting apoptosis in lung cancer models.
  • Neuropharmacology : The potential for these compounds to modulate serotonin receptors suggests applications in treating mood disorders.

Q & A

Q. What are the recommended synthetic routes and purification methods for 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving bromination of a tetrahydrobenzoazepine precursor. For example, analogous procedures involve halogenation under controlled conditions (e.g., using N-bromosuccinimide in anhydrous solvents) followed by cyclization . Purification typically employs column chromatography with gradients of polar/non-polar solvents (e.g., ethyl acetate/hexane) and recrystallization from ethanol or methanol. Purity validation via HPLC (≥95%) is critical, as outlined in pharmacopeial standards for related azepine derivatives .

Q. How is structural characterization performed for this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic methods:
  • NMR : 1^1H and 13^13C NMR to verify the benzazepine core, bromine substitution, and hydrochloride salt formation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
  • X-ray Crystallography : For definitive stereochemical assignment, though this requires high-purity crystals .
  • HPLC : To assess purity and detect impurities, referencing USP methods for related compounds (e.g., mobile phases with tetrabutylammonium bromide) .

Q. What are the stability profiles and optimal storage conditions for this compound?

  • Methodological Answer : Stability studies indicate that the hydrochloride salt form enhances stability compared to free bases. Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or degradation. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) can predict shelf life. Avoid aqueous environments, as moisture may hydrolyze the azepine ring .

Advanced Research Questions

Q. How can reaction mechanisms for bromination and cyclization steps be elucidated in the synthesis of this compound?

  • Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., 81^{81}Br) and kinetic analysis. For bromination, monitor intermediates via in-situ FTIR or 1^1H NMR to track electrophilic aromatic substitution. Cyclization steps may involve SN2 pathways or radical intermediates, identifiable using radical traps (e.g., TEMPO) and computational modeling (DFT) to map energy barriers .

Q. What advanced analytical methods resolve contradictions in purity assessments between HPLC and alternative techniques?

  • Methodological Answer : Discrepancies between HPLC purity (≥95%) and other methods (e.g., GC or titration) often arise from non-UV-active impurities. Address this by:
  • LC-MS : To detect low-abundance impurities.
  • Ion Chromatography : For halide counterion quantification.
  • Elemental Analysis : Validate stoichiometric ratios of C, H, N, and Br .
    Cross-validation with pharmacopeial standards (e.g., USP Benazepril HCl protocols) ensures consistency .

Q. How do structural modifications (e.g., halogen substitution or ring saturation) impact biological activity or physicochemical properties?

  • Methodological Answer : Comparative studies using analogs (e.g., 8-Bromo-3-methyl derivatives) reveal that bromine enhances electrophilic reactivity, while ring saturation affects conformational flexibility. Use SAR (Structure-Activity Relationship) models to correlate modifications with solubility, logP, and receptor binding. For example, tetrahedral chloride salts (as in ) improve bioavailability but may alter crystallization kinetics .

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